(R)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine
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Overview
Description
®-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine is a synthetic organic compound that features a pyridine ring substituted with a pyrazole moiety and a fluoro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Substitution on the pyridine ring: The pyridine ring can be functionalized with the pyrazole moiety and the fluoro group through nucleophilic aromatic substitution or other suitable reactions.
Introduction of the ethanamine group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethanamine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the pyrazole ring or the pyridine ring.
Substitution: The fluoro group on the pyrazole ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield imines, while substitution could introduce new functional groups onto the pyrazole or pyridine rings.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features could make it a candidate for drug discovery and development.
Medicine
In medicine, the compound might be investigated for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents.
Industry
In industrial applications, ®-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine would depend on its specific interactions with molecular targets. It may bind to specific receptors or enzymes, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
®-1-(6-(4-Chloro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine: Similar structure with a chloro group instead of a fluoro group.
®-1-(6-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine: Similar structure with a methyl group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in ®-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine may impart unique chemical and biological properties, such as increased metabolic stability or altered binding affinity to biological targets.
Properties
IUPAC Name |
(1R)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4/c1-7(12)8-2-3-10(13-4-8)15-6-9(11)5-14-15/h2-7H,12H2,1H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWGRXGCGYJWNO-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)N2C=C(C=N2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CN=C(C=C1)N2C=C(C=N2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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